molecular formula C12H12F2O3 B1368651 6-(3,4-Difluorophenyl)-6-oxohexanoic acid CAS No. 898765-77-0

6-(3,4-Difluorophenyl)-6-oxohexanoic acid

Cat. No.: B1368651
CAS No.: 898765-77-0
M. Wt: 242.22 g/mol
InChI Key: HWZQUDHAYOJXEV-UHFFFAOYSA-N
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Description

6-(3,4-Difluorophenyl)-6-oxohexanoic acid is a fluorinated aromatic carboxylic acid characterized by a hexanoic acid backbone with a ketone group at the sixth carbon and a 3,4-difluorophenyl substituent. Compounds with similar frameworks, such as 6-(3-fluorophenyl)-6-oxohexanoic acid and 6-(3,5-difluorophenyl)-6-oxohexanoic acid, are documented in synthesis protocols and chemical databases . The 3,4-difluoro substitution on the phenyl ring introduces strong electron-withdrawing effects, which may enhance acidity and influence reactivity in biological or synthetic contexts. Such compounds are often intermediates in pharmaceutical synthesis, particularly for bioactive molecules targeting metabolic pathways or enzyme inhibition .

Properties

IUPAC Name

6-(3,4-difluorophenyl)-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2O3/c13-9-6-5-8(7-10(9)14)11(15)3-1-2-4-12(16)17/h5-7H,1-4H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZQUDHAYOJXEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CCCCC(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645305
Record name 6-(3,4-Difluorophenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898765-77-0
Record name 3,4-Difluoro-ε-oxobenzenehexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898765-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(3,4-Difluorophenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 6-(3,4-Difluorophenyl)-6-oxohexanoic acid typically involves the introduction of the difluorophenyl group into the hexanoic acid structure. One common method is through the reaction of 3,4-difluorophenylacetic acid with appropriate reagents to form the desired product. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts .

Chemical Reactions Analysis

6-(3,4-Difluorophenyl)-6-oxohexanoic acid can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

The applications of 6-(3,4-Difluorophenyl)-6-oxohexanoic acid span various fields:

Chemistry

  • Building Block : It serves as a crucial building block in the synthesis of more complex organic molecules, particularly those involving fluorinated groups, which are valuable in pharmaceuticals and agrochemicals.

Biology

  • Enzyme Inhibition Studies : The compound is utilized in studies examining enzyme inhibition due to its ability to interact with specific molecular targets. Its difluorophenyl group enhances binding affinity to certain enzymes or receptors.

Medicine

  • Therapeutic Potential : Research indicates potential therapeutic applications in developing new drugs with improved pharmacokinetic properties. Its unique structure may contribute to enhanced efficacy and reduced side effects.

Industry

  • Specialty Chemicals Production : It is used in producing specialty chemicals or as an intermediate in synthesizing other compounds with unique properties.

Research into the biological activity of this compound has revealed several promising findings:

  • Anti-Cancer Activity : Studies have shown that this compound significantly reduces the viability of various cancer cell lines (e.g., breast and colon cancer). It triggers apoptosis via caspase pathway activation, indicating its potential as an anticancer agent.
  • Inflammation Modulation : In models of acute inflammation, administration of the compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6. This suggests potential therapeutic applications for inflammatory diseases.
  • Metabolic Effects : Investigations indicate that the compound influences metabolic pathways by modulating enzyme activity related to lipid metabolism, which could benefit metabolic disorders.

Anti-Cancer Activity

Mechanism of Action

The mechanism of action of 6-(3,4-Difluorophenyl)-6-oxohexanoic acid involves its interaction with specific molecular targets. The difluorophenyl group can enhance binding affinity to certain enzymes or receptors, while the hexanoic acid backbone provides structural stability. The compound may inhibit enzyme activity or modulate receptor function through competitive or non-competitive mechanisms .

Comparison with Similar Compounds

Positional Isomers of Fluorine

  • 6-(3-Fluorophenyl)-6-oxohexanoic acid (CAS: 898765-65-6): Molecular Formula: C₁₂H₁₃FO₃ Key Features: A single fluorine atom at the 3-position reduces steric hindrance compared to di-ortho-substituted analogs. This compound exhibits moderate acidity (pKa ~3.5–4.0) due to the electron-withdrawing fluorine .
  • 6-(3,5-Difluorophenyl)-6-oxohexanoic acid (CAS: 871127-79-6): Molecular Formula: C₁₂H₁₂F₂O₃ Key Features: Symmetrical 3,5-difluoro substitution increases metabolic stability compared to 3,4-difluoro derivatives. This structural feature is advantageous in drug design for prolonged half-life .

6-(3,4-Difluorophenyl)-6-oxohexanoic Acid vs. Other Difluoro Derivatives

  • Synthetic Utility: describes the synthesis of 3,4-difluorophenyl-containing tetrahydropyrimidines via condensation reactions, suggesting that this compound could serve as a precursor in similar multicomponent reactions .

Halogen-Substituted Analogs

Bromine and Chlorine Derivatives

  • This compound is used in cross-coupling reactions for aryl-alkyl bond formation .
  • 6-(4-Chlorophenyl)-4,6-Dioxohexanoic Acid (CAS: 111881-78-8): Molecular Formula: C₁₂H₁₁ClO₄ Key Features: The additional ketone group at the 4-position enhances electrophilicity, making it reactive toward nucleophiles like amines or hydrazines .

Functional Group Variations

Methoxy and Alkyl Substitutions

  • 6-(2,5-Dimethoxyphenyl)-6-oxohexanoic acid (CAS: MFCD02261034): Molecular Formula: C₁₄H₁₈O₅ Key Features: Methoxy groups donate electron density via resonance, opposing the electron-withdrawing effects of fluorine. This compound is less acidic (pKa ~4.5–5.0) and is utilized in lignin degradation studies .
  • 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid (CAS: 122004-99-3): Molecular Formula: C₁₅H₂₀O₄ Key Features: Methyl groups enhance lipophilicity (logP ~2.8), improving membrane permeability in drug delivery applications .

Biological Activity

6-(3,4-Difluorophenyl)-6-oxohexanoic acid is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a hexanoic acid backbone with a difluorophenyl substituent at the sixth position. Its molecular formula is C12H12F2O3C_{12}H_{12}F_2O_3.

Research indicates that compounds similar to this compound may exhibit anti-inflammatory and anti-cancer properties. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description
Anti-inflammatory Inhibits pro-inflammatory cytokines and mediators.
Antioxidant Scavenges free radicals and reduces oxidative stress.
Antitumor Induces apoptosis in cancer cell lines through various signaling pathways.
Enzyme Inhibition Inhibits specific enzymes involved in metabolic pathways related to disease progression.

Case Studies

  • Anti-Cancer Activity : A study demonstrated that this compound significantly reduced the viability of several cancer cell lines, including breast and colon cancer cells. The compound triggered apoptosis via the activation of caspase pathways, highlighting its potential as an anticancer agent .
  • Inflammation Modulation : In a model of acute inflammation, administration of the compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6. This suggests that it may serve as a therapeutic agent for inflammatory diseases .
  • Metabolic Effects : Another investigation revealed that the compound influences metabolic pathways by modulating enzyme activity related to lipid metabolism, potentially offering benefits in metabolic disorders .

Safety and Toxicity

Preliminary toxicity assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its pharmacokinetics and long-term effects.

Q & A

Q. Answer :

  • Recrystallization : Use polar aprotic solvents (e.g., dimethyl sulfoxide) due to the compound’s low solubility in non-polar solvents. Monitor purity via melting point analysis and HPLC .
  • Column Chromatography : Optimize mobile phases (e.g., hexane:ethyl acetate gradients) to resolve fluorinated byproducts. Confirm purity with ¹H/¹³C NMR integration .

Advanced: How can spectral complexity in NMR analysis due to fluorine atoms be addressed?

Q. Answer :

  • ¹⁹F NMR : Resolve overlapping signals by analyzing coupling constants (e.g., JF-F and JF-H) to confirm substitution patterns on the phenyl ring .
  • 2D Techniques : Use HSQC or HMBC to correlate fluorine environments with adjacent protons or carbons, reducing ambiguity in structural assignments .

Advanced: What analytical methods ensure purity for biological activity studies?

Q. Answer :

  • HPLC-MS : Use a C18 column with a mobile phase of 0.1% formic acid in acetonitrile/water. Monitor for impurities using UV detection at 254 nm and high-resolution MS to confirm molecular ions (e.g., m/z 256.07 for [M-H]⁻) .
  • Elemental Analysis : Validate %C, %H, and %F to confirm stoichiometry and rule out halogenated contaminants .

Safety: What precautions are critical for handling this compound in lab settings?

Q. Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation of aerosols .
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal. Collect fluorinated residues separately for incineration to prevent environmental release .

Advanced: How does the compound’s stability vary under different pH and temperature conditions?

Q. Answer :

  • pH Stability : Conduct accelerated degradation studies in buffers (pH 2–12) at 37°C. Monitor via HPLC to identify hydrolysis products (e.g., decarboxylation or defluorination) .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition temperatures (>200°C typical for fluorinated aromatics). Store at -20°C in desiccated conditions .

Advanced: How to resolve contradictions in reported solubility data across studies?

Q. Answer :

  • Solubility Screening : Perform equilibrium solubility assays in 10+ solvents (e.g., DMSO, ethanol, PBS) using UV spectrophotometry. Validate with Karl Fischer titration to account for hygroscopicity .
  • Computational Modeling : Predict solubility parameters (e.g., Hansen solubility parameters) via COSMO-RS to rationalize experimental discrepancies .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Q. Answer :

  • FT-IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (-OH, ~2500–3000 cm⁻¹) groups.
  • LC-MS/MS : Fragment ions (e.g., m/z 139 for difluorophenyl fragments) aid structural elucidation .

Advanced: What strategies mitigate fluorinated byproduct formation during synthesis?

Q. Answer :

  • Catalyst Optimization : Use palladium catalysts with bulky ligands (e.g., SPhos) to suppress β-hydride elimination in coupling reactions .
  • Reaction Monitoring : Employ in-situ IR spectroscopy to track intermediate formation and adjust reaction times/temperatures dynamically .

Advanced: How to assess the compound’s reactivity in nucleophilic or electrophilic environments?

Q. Answer :

  • Kinetic Studies : React with model nucleophiles (e.g., thiols or amines) under pseudo-first-order conditions. Analyze rate constants via UV-Vis stopped-flow techniques .
  • Computational DFT : Calculate Fukui indices to predict electrophilic/nucleophilic sites on the fluorinated aromatic ring .

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